N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.
Triazole Formation: The brominated intermediate is then reacted with a triazole derivative under suitable conditions to form the triazole ring.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N1-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atoms and acetamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: A triazole compound used as an antifungal agent.
Voriconazole: A triazole antifungal medication.
Uniqueness
N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of bromine atoms and the specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C11H10Br2N4OS |
---|---|
Molecular Weight |
406.10 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H10Br2N4OS/c1-6-2-7(12)10(8(13)3-6)16-9(18)4-19-11-14-5-15-17-11/h2-3,5H,4H2,1H3,(H,16,18)(H,14,15,17) |
InChI Key |
KOYPRJADFIKZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.